6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluoro-substituted phenyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative.
Another method involves the use of a multi-component reaction where 4-fluoroaniline, ethyl acetoacetate, and urea are reacted together in the presence of a catalyst such as p-toluenesulfonic acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivative can be reduced back to the amino compound using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivative of the pyrimidine compound.
Reduction: Amino derivative of the pyrimidine compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of pyrimidine-based drugs.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 6th position and the fluoro-substituted phenyl group at the 1st position play crucial roles in binding to the active sites of these targets. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-phenyl-3-methyl-1H-pyrimidine-2,4-dione: Lacks the fluoro substitution on the phenyl ring.
6-Amino-1-(4-chloro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a chloro substitution instead of a fluoro substitution.
6-Amino-1-(4-methyl-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a methyl substitution instead of a fluoro substitution.
Uniqueness
The presence of the fluoro group in 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This makes it a valuable compound in drug design and development, as fluorine substitution often improves the pharmacokinetic properties of pharmaceutical agents.
Properties
IUPAC Name |
6-amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-14-10(16)6-9(13)15(11(14)17)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJPFRJZMBDEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628925 |
Source
|
Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19369-30-3 |
Source
|
Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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